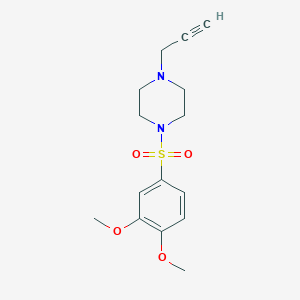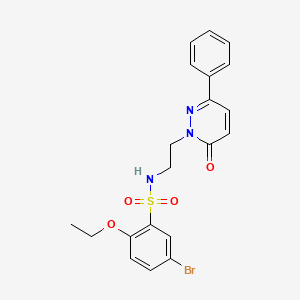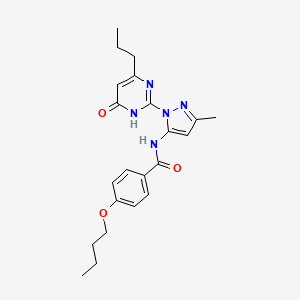![molecular formula C19H20N4O4S B2509511 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 899963-32-7](/img/structure/B2509511.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" is a derivative of benzamide with potential biological applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and biological activities. For instance, the synthesis of various N-substituted benzamides has been reported, which are of interest in drug chemistry due to their potential to bind nucleotide protein targets . Additionally, compounds with the 1,3,4-oxadiazol moiety have been synthesized and shown to exhibit antimicrobial activity , and antitubercular activity , suggesting that the compound may also possess similar biological properties.
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials such as 4-aminophenazone for the creation of N-substituted benzamides , and 3-(4-carboxy)phenylsydnone for the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides . These methods typically involve one-pot reactions and ring conversion reactions, which could be applicable to the synthesis of "N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" by modifying the substituents on the benzamide and oxadiazole moieties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the 1,3,4-oxadiazol moiety is significant, as seen in the compounds synthesized in the studies . The substitution pattern on the phenyl ring and the oxadiazole ring can greatly influence the binding affinity and specificity towards biological targets, which is an important consideration for the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers suggest that the synthesized compounds have the potential to bind nucleotide protein targets , which implies that they may participate in reactions such as hydrogen bonding or hydrophobic interactions with enzymes or receptors. The antimicrobial and antitubercular activities of these compounds also suggest that they may interfere with the biological processes of microorganisms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" are not provided, related compounds typically exhibit properties that are conducive to biological activity. These properties may include solubility in biological media, stability under physiological conditions, and an appropriate balance between hydrophilicity and hydrophobicity to ensure good bioavailability .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study involved the design and synthesis of a series of benzamides, including derivatives similar to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, evaluated for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, suggesting their potential as therapeutic agents against cancers such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Chemical Structure and Reactivity
Another aspect of research on this compound focuses on its chemical structure and reactivity. Studies on 1,3,4-oxadiazole derivatives, a core structural motif in N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, have explored their synthesis routes and potential reactivity towards other chemical entities. This research underpins the development of novel compounds with diverse biological and chemical properties (Chau et al., 1997).
Antimicrobial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole, related to the compound of interest, have been synthesized and characterized for their biological activities. These studies include investigations into their antioxidant and antibacterial potentials, indicating that some of these derivatives possess good antibacterial and potent antioxidant activities, which could be explored for therapeutic applications (Karanth et al., 2019).
Material Science Applications
Research has also extended into the material science domain, where polymers containing 1,3,4-oxadiazole units, akin to the structural features of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, were synthesized. These polymers exhibited good thermal stability and were found to be easily processable into thin films, displaying potential for various industrial applications due to their mechanical and optical properties (Sava et al., 2003).
Propriétés
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-6-15(11-13(12)2)18-21-22-19(27-18)20-17(24)14-7-9-16(10-8-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCSRGMGTWWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)
![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)
![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)
![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

